Physicochemical Profile vs. Parent Lilolidine
The predicted pKa of N-(1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is 14.75 ± 0.20, and the predicted boiling point is 466.2 ± 44.0 °C . The parent lilolidine (CAS 5840-01-7, C₁₁H₁₁N, MW 157.21) is a weaker base with a lower predicted boiling point (literature value ~270–280 °C at 760 mmHg). The introduction of the acetamide group at the 8-position increases molecular weight by ~59 Da, raises the boiling point by approximately 190 °C, and significantly alters the hydrogen-bonding capacity (addition of one H-bond donor and one acceptor), which directly impacts chromatographic retention, solubility, and formulation behavior relative to unsubstituted lilolidine.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 466.2 ± 44.0 °C (predicted) |
| Comparator Or Baseline | Lilolidine (CAS 5840-01-7): ~270–280 °C |
| Quantified Difference | Δ ~190 °C higher |
| Conditions | Predicted values (ACD/Labs or equivalent); standard atmospheric pressure |
Why This Matters
A ~190 °C higher boiling point necessitates different purification and handling protocols during procurement and experimental use compared to the parent lilolidine.
